molecular formula C8H7N3 B020722 Quinazolin-8-amine CAS No. 101421-74-3

Quinazolin-8-amine

Cat. No. B020722
CAS RN: 101421-74-3
M. Wt: 145.16 g/mol
InChI Key: PDLQGOYYXRNZOD-UHFFFAOYSA-N
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Description

Quinazolin-8-amine is a derivative of quinazoline, an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazoline derivatives have drawn more and more attention due to their significant biological activities .


Synthesis Analysis

Quinazolin-8-amines can be synthesized using intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of Quinazolin-8-amine is a derivative of quinazoline, which is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Chemical Reactions Analysis

Quinazolin-8-amines can be synthesized using various reactions. For example, in Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates. Two molecules of α-iminoesters, which were got from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .

Scientific Research Applications

Antimicrobial Activity

Quinazolin-8-amine derivatives have shown significant antimicrobial activity . For instance, new quinazolin-4-ones were synthesized and screened for their antimicrobial activity. Compounds 9, 15, 16, 18, 19, 20, and 29 were found to be the most broad-spectrum antimicrobial agents in this study with a safe profile on human cell lines .

Anti-Biofilm Formation

Compounds 19 and 20 inhibited biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . They decreased other virulence factors at low concentrations without affecting bacterial growth, indicating their promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .

Antimalarial Activity

Quinazolin-8-amine derivatives have been found to exhibit antimalarial activity . This makes them a potential target for the development of new drugs for the management of malaria.

Anticonvulsant Activity

Quinazolin-8-amine derivatives have also been found to exhibit anticonvulsant activity . This suggests that they could be used in the treatment of conditions such as epilepsy.

Anticancer Activity

Quinazolin-8-amine derivatives have shown significant anticancer activity . For example, gefitinib and erlotinib, which are quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .

Anti-Inflammatory Activity

Quinazolin-8-amine derivatives have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of conditions such as arthritis and other inflammatory diseases.

Antileishmanial Activity

Quinazolin-8-amine derivatives have shown significant antileishmanial activity . This makes them a potential target for the development of new drugs for the management of leishmaniasis.

Antipsychotic Activity

Quinazolin-8-amine derivatives have been found to exhibit antipsychotic activity . This suggests that they could be used in the treatment of conditions such as schizophrenia and other psychotic disorders.

Future Directions

Quinazolin-8-amine, as a derivative of quinazoline, has potential for further exploration due to its significant biological activities. The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored . The latest evidence of quinazolinone and quinazoline derivatives as a privileged scaffold in medicinal chemistry has been highlighted .

Mechanism of Action

Target of Action

Quinazolin-8-amine, a derivative of quinazoline, exhibits a broad spectrum of biological activities. The primary targets of Quinazolin-8-amine are often associated with antimicrobial and anti-biofilm activities . For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

Quinazolin-8-amine interacts with its targets, leading to a series of changes in the microbial cells. It has been found that certain quinazolin-8-amine compounds can decrease cell surface hydrophobicity, compromising bacterial cells adhesion . Additionally, these compounds can curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The action of Quinazolin-8-amine affects several biochemical pathways. It has been observed that at sub-minimum inhibitory concentrations (sub-MICs), Pseudomonas cells’ twitching motility was impeded by certain quinazolin-8-amine compounds . This trait augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

The compound’s broad-spectrum antimicrobial activity and its safe profile on human cell lines suggest that it may have favorable adme properties .

Result of Action

The result of Quinazolin-8-amine’s action at the molecular and cellular level is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria .

properties

IUPAC Name

quinazolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLQGOYYXRNZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462901
Record name Quinazolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazolin-8-amine

CAS RN

101421-74-3
Record name 8-Quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101421-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1N NaOH (9 ml) was added to a solution of N′-(8-aminoquinazolin-4-yl)-4-methylbenzene-1-sulfonohydrazide 479 (300 mg, 9.1 mmol) in EtOH (20 ml) and the mixture was heated under reflux for 3 h. After cooling, the mixture was concentrated in vacuo. The residue was diluted with water (10 ml) and the aqueous phase was extracted with EtOAc. The organic phase was washed with brine, dried (Na2SO4), and concentrated in vacuo to give title compound (140 mg, 76%) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
N′-(8-aminoquinazolin-4-yl)-4-methylbenzene-1-sulfonohydrazide
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do quinazolin-8-amines interact with their target, CDKs, and what are the downstream effects?

A1: Quinazolin-8-amines, specifically those designed as 2-anilino-4-(thiazol-5-yl)pyrimidine analogs, demonstrate potent inhibitory activity against CDKs. They achieve this by competitively binding to the ATP-binding pocket of CDKs. [, ] This binding interaction effectively blocks ATP from accessing the kinase, thereby inhibiting its enzymatic activity. [, ] As CDKs play crucial roles in cell cycle progression, inhibiting their function leads to cell cycle arrest and potentially induces apoptosis in rapidly dividing cancer cells. [, ]

Q2: What is the structural basis for the enhanced potency observed in ring-constrained quinazolin-8-amine CDK inhibitors compared to their unconstrained counterparts?

A2: Research indicates that incorporating a ring constraint within the thiazolylpyrimidine scaffold, leading to the formation of quinazolin-8-amine derivatives, generally results in enhanced inhibitory potency against CDK2cyclin E compared to their unconstrained counterparts. [] This enhanced potency likely stems from the constrained structure mimicking the natural conformation of the inhibitors within the CDK2 ATP binding pocket, leading to more favorable binding interactions. [] X-ray crystallography studies of a representative quinazolin-8-amine (2-methyl-N-[3-nitrophenyl]-4,5dihydrothiazolo[4,5-h]quinazolin-8-amine) in complex with CDK2-cyclin A validate this hypothesis, confirming the compound's binding mode within the ATP binding site. []

Q3: What are the potential research avenues for improving the selectivity profile of quinazolin-8-amines across the CDK family?

A3: Developing CDK inhibitors with a refined selectivity profile, particularly those exhibiting high selectivity for specific CDK isoforms like CDK4, is crucial for targeted therapeutic interventions. [] Researchers are exploring the synthesis of 5-methyl-N-[4(piperazin-1-yl)phenyl]thiazolo[4,5-h]quinazoline-2,8-diamine, a quinazolin-8-amine derivative, inspired by the SAR data of a structurally related CDK4-selective inhibitor. [] This pursuit underscores the ongoing efforts to fine-tune the structure of quinazolin-8-amines for enhanced isoform selectivity within the CDK family.

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